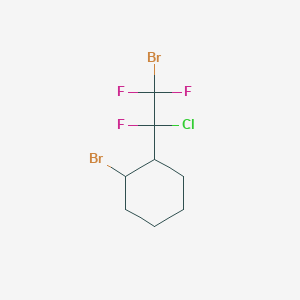
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is a halogenated organic compound with the molecular formula C8H10Br2ClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a valuable substance in various chemical applications due to its unique reactivity and properties .
準備方法
The synthesis of 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with bromine and chlorine in the presence of a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a specific range to ensure the selective formation of the desired product.
Industrial production of this compound may involve continuous flow reactors where the reactants are fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.
化学反応の分析
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding cyclohexane derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form cyclohexanone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-bromo-1-chlorotrifluoroethyl)cyclohexanol .
科学的研究の応用
作用機序
The mechanism by which 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane can be compared with other halogenated cyclohexane derivatives, such as:
1-Bromo-2-chlorocyclohexane: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
1,2-Dibromocyclohexane: Does not contain chlorine or fluorine atoms, resulting in different reactivity and applications.
1-Chloro-2-(2-chloro-1-trifluoroethyl)cyclohexane:
The presence of multiple halogen atoms, including bromine, chlorine, and fluorine, in this compound makes it unique and versatile for various applications .
生物活性
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is a brominated compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and trifluoroethyl groups, may confer specific biological activities that merit investigation. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential cytotoxicity, antimicrobial properties, and effects on enzyme activity.
Cytotoxicity
Research indicates that halogenated compounds can exhibit varying degrees of cytotoxicity. A study assessing the cytotoxic effects of similar brominated compounds found that they could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. While specific data on this compound remains limited, its structural similarities suggest potential for similar effects.
Antimicrobial Properties
Halogenated compounds are often explored for their antimicrobial properties. Compounds containing bromine and chlorine have shown effectiveness against a range of bacteria and fungi. For instance, a related study demonstrated that brominated cyclohexanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess antimicrobial characteristics worthy of further exploration.
Case Studies
Several case studies have investigated the biological implications of halogenated cycloalkanes:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various brominated cyclohexanes for their anticancer properties. The results indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, attributed to their ability to disrupt cellular signaling pathways.
- Enzyme Inhibition : Research has also focused on the inhibition of specific enzymes by halogenated compounds. For example, some studies have shown that brominated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-bromo-2-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2ClF3/c9-6-4-2-1-3-5(6)7(11,12)8(10,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWIHTZFHVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)Br)(F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














